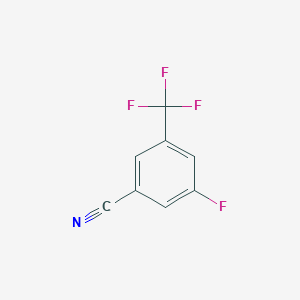

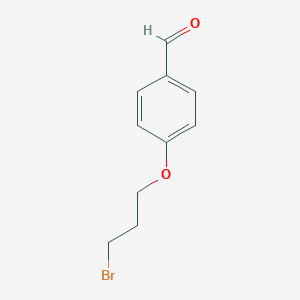

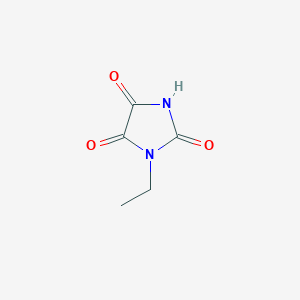

1-Ethylimidazolidine-2,4,5-trione

Übersicht

Beschreibung

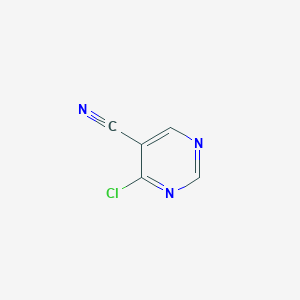

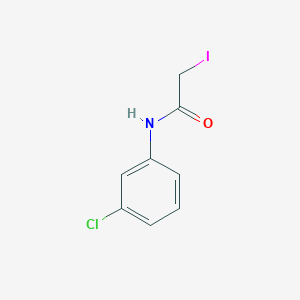

1-Ethylimidazolidine-2,4,5-trione is a chemical compound that is part of a broader class of imidazolidine derivatives. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with various substituents attached to this core structure. The imidazolidine ring can be functionalized to create a wide range of compounds with diverse chemical and biological properties.

Synthesis Analysis

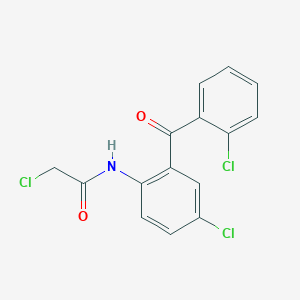

The synthesis of compounds related to 1-ethylimidazolidine-2,4,5-trione involves the reaction of specific monomers or precursors to form the desired imidazolidine ring. For instance, new polyesters containing imidazolidine-2,4,5-trione rings were prepared by reacting a dibenzoyl chloride derivative with various biphenols, leading to polymers with both aliphatic and aromatic units in the backbone . Additionally, a series of novel acetylcholinesterase and butyrylcholinesterase inhibitors containing an imidazolidine-2,4,5-trione moiety were synthesized from substituted benzothiazoles . These examples demonstrate the versatility of the imidazolidine ring in synthesizing compounds with potential applications in materials science and pharmacology.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is crucial in determining their physical and chemical properties. Single-crystal X-ray diffraction was used to determine the molecular structure of one such derivative, revealing the presence of both optical isomers in the triclinic crystal system . This level of structural detail is essential for understanding the compound's behavior and potential interactions with other molecules.

Chemical Reactions Analysis

Imidazolidine derivatives can undergo various chemical reactions, leading to a wide array of products. For example, the reaction of 4-arylazo-3,5-pyrazolidinediones with ethyl acrylate yielded 1-β-ethoxycarbonylethyl derivatives, which could be further transformed into different compounds through reactions with acrylonitrile, aniline, piperidine, and hydrazine hydrate . These reactions highlight the reactivity of the imidazolidine ring and its utility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The synthesized polyesters containing imidazolidine-2,4,5-trione rings were characterized by their viscosities, solubilities, and thermal properties, with some exhibiting liquid crystalline behavior in the melting state . The lipophilicity of the cholinergic enzyme inhibitors was determined using the partition coefficient log Kow, and their inhibitory activity was quantified, showing significant potential compared to standard drugs . These properties are critical for the practical application of these compounds in various fields.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Studies

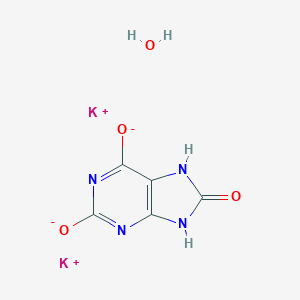

Methylation Reactions : In the context of chemical synthesis, studies have explored the methylation reactions of imidazolidine derivatives. A study by Lian et al. (2020) investigated the methylation of 2,4-dinitroimidazole and its potassium salt counterpart, producing 1-methylimidazolidine-2,4,5-trione as a byproduct (Lian, Yuan, Chen, Chen, & Wang, 2020).

Nitration and Oxidation Processes : Another study by the same team focused on the nitration and oxidation of 1-methyl-2,4,5-triiodoimidazole, leading to the formation of 1-methylimidazolidine-2,4,5-trione as a nitration by-product (Lian, Chen, Chen, Wang, Wang, & Chen, 2020).

Kinetic and Mechanistic Studies

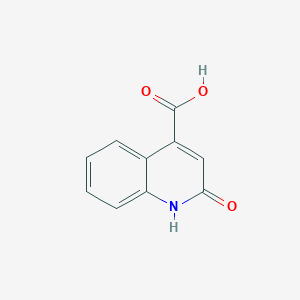

- Reaction Kinetics : The kinetics of the reaction of parabanic acid (imidazolidine-2,4,5-trione) with oxiranes was studied by Zarzyka-Niemiec and Lubczak (2003), offering insights into the reaction mechanisms and thermodynamics (Zarzyka-Niemiec & Lubczak, 2003).

Material Science and Corrosion Studies

- Corrosion Inhibition : Cruz et al. (2004) evaluated the efficacy of imidazolidine derivatives as corrosion inhibitors, comparing their performance with other compounds in acidic media (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Biocidal Applications

- N-Halamine Polymeric Biocides : Sun et al. (2001) synthesized a novel cyclic-amine monomer incorporating imidazolidin-4-one derivatives for creating antibacterial N-halamine polymeric materials (Sun, Chen, Worley, & Sun, 2001).

Pharmaceutical and Therapeutic Research

- Cholinergic Enzyme Inhibition : Pejchal et al. (2011) synthesized novel inhibitors derived from benzothiazoles containing an imidazolidine-2,4,5-trione moiety. These compounds showed significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase (Pejchal, Štěpánková, Padělková, Imramovský, & Jampílek, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-ethylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGJKMRHILAFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391229 | |

| Record name | 1-Ethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylimidazolidine-2,4,5-trione | |

CAS RN |

57012-86-9 | |

| Record name | 1-Ethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)